molecular formula C3H9NO<br>CH3NHCH2CH2OH<br>C3H9NO B044016 2-(Methylamino)ethanol CAS No. 109-83-1

2-(Methylamino)ethanol

Cat. No. B044016
CAS RN: 109-83-1
M. Wt: 75.11 g/mol
InChI Key: OPKOKAMJFNKNAS-UHFFFAOYSA-N
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Patent
US05733648

Procedure details

A one liter, three necked flask was equipped with overhead stirrer, nitrogen atmosphere and an addition funnel. The flask was charged with 115 g of 2-(methylamino)ethanol (1.53 mol.) and 500 ml of dichloromethane. The reaction flask was cooled with an ice bath. Next, 100 g of furoyl chloride (0.77 mol.) was slowly added via the addition funnel over 2.5 hours. The dichloromethane was washed with NaCl(aq.). Next, the NaCl(aq.) layer was extracted with dichloromethane and the two dichloromethane layers were combined and dried over MgSO4. The dichloromethane was removed with a rotoevaporator to yield 75 g (44%) of N-(2-hydroxyethyl)-N-methylfuranamide.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11](Cl)=[O:12]>ClCCl>[OH:5][CH2:4][CH2:3][N:2]([CH3:1])[C:11]([C:7]1[O:6][CH:10]=[CH:9][CH:8]=1)=[O:12]

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
CNCCO
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter, three necked flask was equipped with overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled with an ice bath
WASH
Type
WASH
Details
The dichloromethane was washed with NaCl(aq.)
EXTRACTION
Type
EXTRACTION
Details
Next, the NaCl(aq.) layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed with a rotoevaporator

Outcomes

Product
Name
Type
product
Smiles
OCCN(C(=O)C=1OC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.